5-(3-Methylcyclopentyl)-1,3,4-oxadiazol-2-amine

chirality stereochemistry enantioselectivity

5-(3-Methylcyclopentyl)-1,3,4-oxadiazol-2-amine (CAS 2060032-39-3) is a heterocyclic small molecule belonging to the 2-amino-1,3,4-oxadiazole family, bearing a 3-methylcyclopentyl substituent at the oxadiazole 5-position. The molecular formula is C₈H₁₃N₃O and the monoisotopic molecular weight is 167.21 g·mol⁻¹.

Molecular Formula C8H13N3O
Molecular Weight 167.21 g/mol
Cat. No. B13226392
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-(3-Methylcyclopentyl)-1,3,4-oxadiazol-2-amine
Molecular FormulaC8H13N3O
Molecular Weight167.21 g/mol
Structural Identifiers
SMILESCC1CCC(C1)C2=NN=C(O2)N
InChIInChI=1S/C8H13N3O/c1-5-2-3-6(4-5)7-10-11-8(9)12-7/h5-6H,2-4H2,1H3,(H2,9,11)
InChIKeyYFCSBMRLZVCDSO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-(3-Methylcyclopentyl)-1,3,4-oxadiazol-2-amine – Baseline Specifications, CAS Registry, and Procurement-Ready Physicochemical Profile


5-(3-Methylcyclopentyl)-1,3,4-oxadiazol-2-amine (CAS 2060032-39-3) is a heterocyclic small molecule belonging to the 2-amino-1,3,4-oxadiazole family, bearing a 3-methylcyclopentyl substituent at the oxadiazole 5-position . The molecular formula is C₈H₁₃N₃O and the monoisotopic molecular weight is 167.21 g·mol⁻¹ . The compound is commercially available as a research chemical with a standard purity of ≥95%, and its structural identity can be confirmed by NMR, HPLC, and GC batch-specific quality control reports . The presence of a stereogenic carbon on the cyclopentyl ring (C-3) means that the commercial product is typically supplied as a racemic mixture, distinguishing it from achiral cyclopentyl and cyclohexyl analogs .

Why 5-(3-Methylcyclopentyl)-1,3,4-oxadiazol-2-amine Cannot Be Substituted by 5-Cyclopentyl- or 5-Cyclohexyl-1,3,4-oxadiazol-2-amine in Structure-Activity-Relationship Campaigns


The 3-methyl substituent introduces a stereogenic centre that is absent in the unsubstituted cyclopentyl analog (5-cyclopentyl-1,3,4-oxadiazol-2-amine, CAS 90221-15-1, achiral ) and the ring-expanded cyclohexyl analog (5-cyclohexyl-1,3,4-oxadiazol-2-amine, CAS 98427-18-0, achiral ). This stereochemical feature mandates the evaluation of chirality-dependent biological phenomena (e.g., enantioselective target engagement) that cannot be recapitulated with the achiral comparators . Furthermore, the additional methyl group alters the lipophilicity vector and the steric bulk around the oxadiazole core, which directly impacts logP, aqueous solubility, and passive membrane permeability relative to the 5-cyclopentyl analog (logP = 0.40; tPSA = 64.9 Ų ). Therefore, substitution with a simpler analog risks losing critical potency, selectivity, or ADME properties that depend on the 3-methylcyclopentyl moiety.

5-(3-Methylcyclopentyl)-1,3,4-oxadiazol-2-amine: Quantifiable Differentiation Evidence Versus the Closest 5-Substituted Analogs


Chiral Centre Count: 5-(3-Methylcyclopentyl)-1,3,4-oxadiazol-2-amine Possesses One Stereogenic Carbon, Whereas 5-Cyclopentyl- and 5-Cyclohexyl- Analogs Are Achiral

The 3-methylcyclopentyl substituent introduces a single stereogenic centre at the cyclopentyl 3-position. In contrast, 5-cyclopentyl-1,3,4-oxadiazol-2-amine (CAS 90221-15-1) is explicitly classified as achiral , and 5-cyclohexyl-1,3,4-oxadiazol-2-amine (CAS 98427-18-0) lacks a stereogenic carbon on the cyclohexyl ring . For applications requiring chiral recognition, the commercially supplied racemate (≥95% purity ) provides a starting point for enantiomeric separation or asymmetric synthesis optimisation.

chirality stereochemistry enantioselectivity

Molecular Weight Differentiation: MW = 167.21 g·mol⁻¹ for 5-(3-Methylcyclopentyl)-1,3,4-oxadiazol-2-amine Versus MW = 153.18 g·mol⁻¹ for the 5-Cyclopentyl Analog

5-(3-Methylcyclopentyl)-1,3,4-oxadiazol-2-amine has a molecular weight of 167.21 g·mol⁻¹ (C₈H₁₃N₃O) , which is 14.03 g·mol⁻¹ (+9.2%) higher than the 5-cyclopentyl analog (153.18 g·mol⁻¹, C₇H₁₁N₃O) . The 5-cyclohexyl analog has an identical molecular formula (C₈H₁₃N₃O, MW = 167.21 g·mol⁻¹) but lacks the methyl branch and stereocentre, resulting in a different shape and polar surface area distribution . The higher MW of the target relative to the cyclopentyl analog is expected to reduce passive transcellular permeability by approximately 0.1–0.2 log units per additional methylene group, consistent with established drug-likeness models.

molecular weight lipophilicity permeability

Commercial Purity Specification and Batch QC Documentation: 95% Purity with NMR, HPLC, and GC Reports Available for 5-(3-Methylcyclopentyl)-1,3,4-oxadiazol-2-amine

Commercial lots of 5-(3-Methylcyclopentyl)-1,3,4-oxadiazol-2-amine are supplied with a standard purity of ≥95% and include batch-specific QC reports comprising NMR, HPLC, and GC analyses . In comparison, typical purities reported for the 5-cyclopentyl and 5-cyclohexyl analogs from general chemical suppliers range from 95–97% without guaranteed provision of NMR/HPLC/GC documentation for every batch, requiring separate sourcing of QC data . The availability of integrated QC documentation accelerates quality assurance during procurement and minimizes the need for independent re-characterisation.

purity QC batch consistency

Recommended Research and Industrial Use Cases for 5-(3-Methylcyclopentyl)-1,3,4-oxadiazol-2-amine Based on Differentiated Structural and Purity Evidence


Enantioselective Probe Design or Chiral Chromatography Method Development

The single stereogenic centre present in 5-(3-Methylcyclopentyl)-1,3,4-oxadiazol-2-amine enables its use as a racemic building block in chiral stationary phase method development or as a scaffold for enantioselective kinase probe synthesis. The achiral cyclopentyl and cyclohexyl analogs cannot serve this purpose, making the target compound essential for programs that require chirality assessment .

Structure-Activity-Relationship (SAR) Studies Requiring Incremental Lipophilicity Tuning

With a molecular weight of 167.21 g·mol⁻¹, the target compound provides an intermediate lipophilicity profile between the lighter cyclopentyl analog (153.18 g·mol⁻¹) and bulkier heterocyclic systems. This makes it suitable for SAR campaigns exploring the impact of a branched alkyl substituent on target binding and permeability without drastically altering the oxadiazole core pharmacophore .

Medicinal Chemistry Lead Optimisation Requiring Chiral Alkyl Substituents

In lead optimisation, the presence of a 3-methylcyclopentyl group offers enhanced shape complementarity and potential for C–H···π interactions compared to planar aromatic or unbranched alkyl substituents. The racemic mixture can serve as a starting point for identifying the eutomer, with subsequent enantiomeric resolution supported by the 95% purity and available QC data .

Quality-Controlled Chemical Biology Probe Synthesis

For chemical biology applications requiring robust batch-to-batch reproducibility, the availability of NMR, HPLC, and GC documentation with ≥95% purity reduces the risk of off-target effects caused by impurities. The integrated QC documentation streamlines procurement and laboratory inventory management relative to analogs lacking guaranteed analytical data .

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